molecular formula C18H14ClN3O3 B11277276 N-(3-chlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

N-(3-chlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11277276
M. Wt: 355.8 g/mol
InChI Key: RKTCYNHMEMSZAJ-UHFFFAOYSA-N
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Description

    N-(3-chlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide: or , belongs to the class of carbamate compounds.

  • Its chemical formula is C₁₀H₁₂ClNO₂ , and its molecular weight is approximately 213.66 g/mol .
  • In its pure form, it appears as colorless crystals.
  • Solubility: It is soluble in most organic solvents, including alcohols and aromatic hydrocarbons. Its water solubility at 25°C is approximately .

    Synthesis: Chlorpropham can be synthesized by reacting with or by reacting with in the presence of sodium hydroxide.

    Uses: Chlorpropham serves as a plant growth regulator and herbicide. It inhibits starch enzyme activity, disrupts RNA and protein synthesis in plants, interferes with oxidative phosphorylation and photosynthesis, and affects cell division.

  • Preparation Methods

      Synthetic Routes: As mentioned earlier, chlorpropham can be synthesized from either 3-chlorophenyl isocyanate or 3-chloroaniline.

      Reaction Conditions: The specific reaction conditions involve the appropriate reagents and solvents.

      Industrial Production: Chlorpropham is industrially produced using optimized methods to ensure high yield and purity.

  • Chemical Reactions Analysis

      Reactivity: Chlorpropham undergoes various reactions, including hydrolysis, esterification, and nucleophilic substitution.

      Common Reagents and Conditions: These reactions typically involve acid or base catalysis.

      Major Products: The primary products depend on the specific reaction. For example, hydrolysis yields the corresponding carboxylic acid and alcohol.

  • Scientific Research Applications

      Agriculture: Chlorpropham is widely used as a pre- or post-emergence herbicide for weed control in crops.

      Biological Research: It has been studied for its effects on plant growth and development.

      Industry: Chlorpropham plays a role in agriculture and horticulture.

  • Mechanism of Action

      Targets: Chlorpropham primarily affects plant growth by inhibiting key enzymes and interfering with cellular processes.

      Pathways: It disrupts cell division, photosynthesis, and energy metabolism in susceptible plants.

  • Comparison with Similar Compounds

    Remember that chlorpropham is an experimental carcinogen and should be handled with care

    Properties

    Molecular Formula

    C18H14ClN3O3

    Molecular Weight

    355.8 g/mol

    IUPAC Name

    N-(3-chlorophenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide

    InChI

    InChI=1S/C18H14ClN3O3/c1-25-15-11-16(23)22(14-8-3-2-4-9-14)21-17(15)18(24)20-13-7-5-6-12(19)10-13/h2-11H,1H3,(H,20,24)

    InChI Key

    RKTCYNHMEMSZAJ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=O)N(N=C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3

    Origin of Product

    United States

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